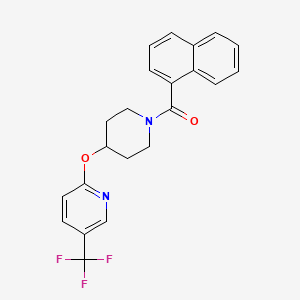

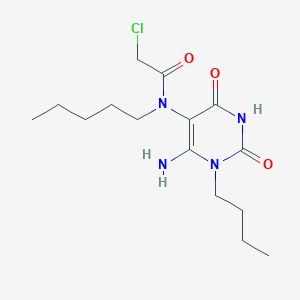

Naphthalen-1-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Naphthalen-1-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone”, there are related compounds that have been synthesized. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación

Chemical Sensors Development The synthesis and characterization of naphthalene derivatives show their potential as chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, accompanied by a color change from orange to intense blue, indicating their use in detecting specific metal ions in environmental and biological samples (Gosavi-Mirkute et al., 2017).

Anticancer Compound Synthesis Research into naphthalene-containing compounds has explored their reaction with various nucleophiles for potential anticancer applications. Such compounds, upon undergoing specific reactions, yield structures evaluated for their anticancer properties, showcasing the versatility of naphthalene derivatives in developing therapeutic agents (Gouhar & Raafat, 2015).

Molecular Interaction Studies Investigations into the molecular interactions of naphthalene derivatives with cannabinoid receptors have provided insights into their binding mechanisms. Such studies are crucial for drug design, offering a deeper understanding of how these compounds can modulate receptor activity, which is relevant for treatments targeting the endocannabinoid system (Shim et al., 2002).

Coordination Chemistry and Material Science Naphthalene derivatives have been used in the synthesis of complex metal-organic frameworks (MOFs) and coordination compounds. These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, demonstrating the role of organic compounds in the development of new functional materials (Wang et al., 2011).

Self-Assembly and Supramolecular Chemistry Naphthalene-based ligands have been utilized to explore self-assembly processes, leading to the formation of coordination polymers and architectures. These structures are investigated for their potential in creating novel materials with specific properties, such as conductivity or porosity, highlighting the utility of naphthalene derivatives in supramolecular chemistry (Banfi et al., 2002).

Direcciones Futuras

While there isn’t specific information available on the future directions of “Naphthalen-1-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone”, there are related compounds that have been synthesized and evaluated for their anti-tubercular activity . This suggests that there may be potential for further development and study of similar compounds in the future.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target voltage-gated sodium channels, specifically nav17 and Nav18 . These channels are crucial for the transmission of pain signals in humans .

Mode of Action

Compounds with similar structures have been found to act as blockers for nav17 and Nav18 channels . By blocking these channels, they can inhibit the transmission of pain signals.

Result of Action

The inhibition of nav17 and Nav18 channels can potentially result in the reduction of pain signals .

Propiedades

IUPAC Name |

naphthalen-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O2/c23-22(24,25)16-8-9-20(26-14-16)29-17-10-12-27(13-11-17)21(28)19-7-3-5-15-4-1-2-6-18(15)19/h1-9,14,17H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPFEXDROFIMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)

![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)

![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2946335.png)

![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)